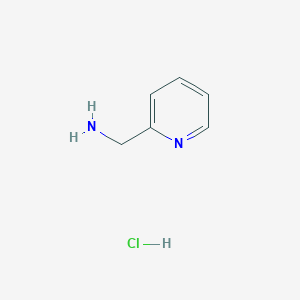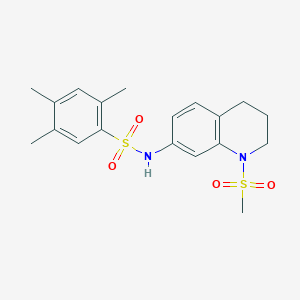
2-Pyridylmethanamin-Hydrochlorid
Übersicht
Beschreibung
Pyridin-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 146.61. The purity is usually 95%.
BenchChem offers high-quality Pyridin-2-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-2-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrotische Aktivität
Die Studie von Gu et al. zeigte, dass neuartige 2-(Pyridin-2-yl)pyrimidin-Derivate, einschließlich dieser Verbindung, vielversprechende anti-fibrotische Eigenschaften aufweisen. Diese Derivate wurden an immortalisierten Ratten-Hepatischen Sternzellen (HSC-T6) untersucht. Bemerkenswert ist, dass die Verbindungen Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) ausgezeichnete anti-fibrotische Aktivitäten zeigten, mit IC50-Werten von 45,69 μM bzw. 45,81 μM. Darüber hinaus hemmten sie effektiv die Kollagenexpression und den Hydroxyprolingehalt, was ihr Potenzial als neuartige anti-fibrotische Medikamente nahelegt .
Anti-mikrobielle Eigenschaften
Pyridin-Derivate, einschließlich dieser Verbindung, wurden auf ihre antimikrobielle Aktivität untersucht. Während spezifische Studien zu dieser Hydrochloridform begrenzt sind, hat die breitere Klasse der Pyrimidin-Derivate vielversprechende Ergebnisse im Kampf gegen mikrobielle Infektionen gezeigt .
Antivirales Potenzial
Obwohl direkte Hinweise auf die antivirale Aktivität von 2-Pyridylmethanamin-Hydrochlorid rar sind, wurden Pyrimidin-basierte Verbindungen als potenzielle antivirale Wirkstoffe untersucht. Weitere Forschung ist notwendig, um seine spezifischen antiviralen Mechanismen aufzuklären .
Antitumor-Effekte
Pyrimidin-Derivate wurden auf ihre Antitumor-Eigenschaften untersucht. Während die direkte Wirkung dieser Verbindung auf Tumorzellen noch nicht vollständig geklärt ist, deutet ihr Pyrimidin-Gerüst auf ein Potenzial in der Krebstherapie hin .
Andere biologische Aktivitäten
Neben den genannten Anwendungen wurden Pyrimidin-Derivate in verschiedene biologische Prozesse verwickelt, darunter Enzyminhibition, Rezeptormodulation und Stoffwechselregulation. Die Untersuchung der spezifischen Wirkungen von this compound in diesen Bereichen könnte wertvolle Erkenntnisse liefern .
Chemische Biologie und Medizinalchemie
Als Teil des breiteren Bereichs der chemischen Biologie und der Medizinalchemie trägt this compound zum Aufbau neuartiger Bibliotheken heterocyclischer Verbindungen bei. Forscher erforschen weiterhin sein Potenzial als privilegierte Struktur für die Arzneimittelentwicklung .
Safety and Hazards
Pyridin-2-ylmethanamine hydrochloride is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and it should only be used in a well-ventilated area .
Wirkmechanismus
Target of Action
Pyridin-2-ylmethanamine hydrochloride, also known as 2-Picolylamine, is a complex molecule with a wide range of potential targets. It has been found to interact with Tropomyosin receptor kinase (TRK) , which is a clinically validated target for anti-tumor therapy . TRK fusion is a form of oncogenic kinase that occurs pan-cancer .
Mode of Action
The compound has been identified as a promising candidate for TRK inhibition . It blocks cellular TRK signal transduction, thereby inhibiting the vitality of TRK-dependent cells . This interaction with its target leads to changes in the cell’s behavior, specifically in terms of growth and proliferation.
Pharmacokinetics
One study found that a compound with a similar structure had acceptable pharmacokinetic properties in mice, with an oral bioavailability of 378% . This suggests that Pyridin-2-ylmethanamine hydrochloride may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.
Result of Action
The primary result of Pyridin-2-ylmethanamine hydrochloride’s action is the inhibition of cell growth and proliferation in TRK-dependent cells . In a mouse model, strong inhibition of in vivo tumor growth was observed, leading to significant tumor suppression and even complete tumor regression .
Action Environment
The action of Pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, it has been found to undergo a ferroelectric phase transition at around 264.8 K . This suggests that temperature could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQURYZPUHQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638231 | |
| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-11-5 | |
| Record name | NSC142564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)


![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)
![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)
![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)

